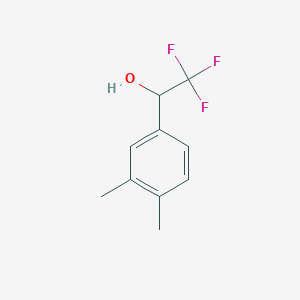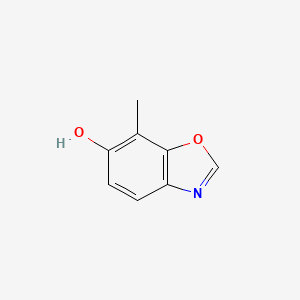
4-(3-Azidopropyl)thiomorpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-Azidopropyl)thiomorpholine is a heterocyclic compound with the molecular formula C7H14N4S and a molecular weight of 186.28 g/mol . It features a thiomorpholine ring substituted with a 3-azidopropyl group. This compound is categorized under aliphatic heterocycles and tertiary amines .
准备方法
The synthesis of 4-(3-Azidopropyl)thiomorpholine typically involves the reaction of thiomorpholine with 3-azidopropyl halides under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to promote the formation of the desired product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
4-(3-Azidopropyl)thiomorpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the azido group to an amine group using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: The azido group can participate in substitution reactions, such as nucleophilic substitution, where it can be replaced by other nucleophiles like amines or thiols.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction outcomes .
科学研究应用
4-(3-Azidopropyl)thiomorpholine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s azido group makes it a useful tool in bioconjugation and click chemistry, enabling the labeling and tracking of biomolecules.
Medicine: Research into its potential therapeutic applications includes its use as a precursor for drug development, particularly in targeting specific biological pathways.
作用机制
The mechanism of action of 4-(3-Azidopropyl)thiomorpholine is largely dependent on its functional groups. The azido group can undergo cycloaddition reactions, forming triazoles that can interact with biological targets. The thiomorpholine ring can engage in interactions with enzymes and receptors, modulating their activity. These interactions can influence various molecular pathways, making the compound a versatile tool in chemical biology and medicinal chemistry .
相似化合物的比较
Similar compounds to 4-(3-Azidopropyl)thiomorpholine include other azido-substituted heterocycles and thiomorpholine derivatives. For example:
4-(Azidomethyl)thiomorpholine: Similar structure but with an azidomethyl group instead of a 3-azidopropyl group.
4-(3-Azidopropyl)morpholine: Contains a morpholine ring instead of a thiomorpholine ring.
The uniqueness of this compound lies in its specific combination of the azido group and the thiomorpholine ring, which imparts distinct chemical reactivity and biological activity .
属性
IUPAC Name |
4-(3-azidopropyl)thiomorpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N4S/c8-10-9-2-1-3-11-4-6-12-7-5-11/h1-7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRNCXMBTNMTAAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1CCCN=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-((2-isobutyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-phenethylacetamide](/img/structure/B2868605.png)
![[(1-cyanocyclohexyl)carbamoyl]methyl 1H-indazole-3-carboxylate](/img/structure/B2868606.png)
![ethyl 1-({[2-(ethoxycarbonyl)phenyl]carbamoyl}methyl)-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2868607.png)

![1-Methyl-4-(3-{[(2-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)phthalazine](/img/structure/B2868610.png)
![2-(1H-1,2,3-benzotriazol-1-yl)-1-{4-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl]piperidin-1-yl}ethan-1-one](/img/structure/B2868614.png)
![3-(2-methoxyphenyl)-5-methyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2868615.png)

![3-(3-Methoxyphenyl)-5,6-dimethyl-1-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl]thieno[2,3-d]pyrimidine-2,4-dione](/img/structure/B2868617.png)
![Methyl 2-((3-(2-(4-methoxybenzamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoate](/img/structure/B2868620.png)
![N-[4-(adamantan-1-yl)-2-methylphenyl]-2-chloro-5-nitrobenzamide](/img/structure/B2868621.png)

![2-Chloro-N-[1-(2-fluorophenyl)-2-oxopyrrolidin-3-YL]pyridine-4-carboxamide](/img/structure/B2868625.png)
![N-(2,5-dimethylphenyl)-2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H-pyrido[1,2-c]pyrimidin-2-yl]acetamide](/img/structure/B2868626.png)
